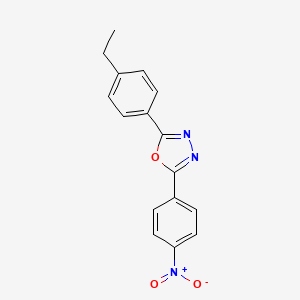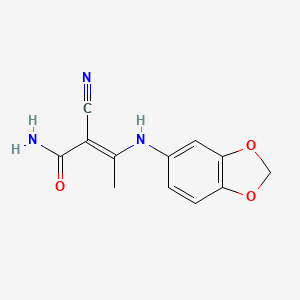
N-(5-chloro-2-phenoxyphenyl)-N'-ethylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-phenoxyphenyl)-N'-ethylthiourea, also known as CPEU, is a chemical compound that has been widely studied for its potential applications in scientific research. CPEU belongs to the family of thiourea-based compounds that have been found to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of N-(5-chloro-2-phenoxyphenyl)-N'-ethylthiourea is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes and proteins that are essential for cell survival. For example, N-(5-chloro-2-phenoxyphenyl)-N'-ethylthiourea has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting the activity of this enzyme, N-(5-chloro-2-phenoxyphenyl)-N'-ethylthiourea can induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(5-chloro-2-phenoxyphenyl)-N'-ethylthiourea has been found to exhibit a wide range of biochemical and physiological effects. In addition to its anticancer, antiviral, and anti-inflammatory properties, N-(5-chloro-2-phenoxyphenyl)-N'-ethylthiourea has also been found to exhibit antioxidant and hepatoprotective effects. Studies have shown that N-(5-chloro-2-phenoxyphenyl)-N'-ethylthiourea can reduce oxidative stress and protect liver cells from damage caused by toxins and other harmful substances.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(5-chloro-2-phenoxyphenyl)-N'-ethylthiourea in lab experiments is its high purity and stability. N-(5-chloro-2-phenoxyphenyl)-N'-ethylthiourea is relatively easy to synthesize and can be obtained in high yield and purity. Additionally, N-(5-chloro-2-phenoxyphenyl)-N'-ethylthiourea has been extensively studied and its properties and effects are well understood.
However, there are also some limitations to using N-(5-chloro-2-phenoxyphenyl)-N'-ethylthiourea in lab experiments. One of the main limitations is its toxicity. N-(5-chloro-2-phenoxyphenyl)-N'-ethylthiourea has been found to be toxic to some cell types at high concentrations, which can limit its use in certain experiments. Additionally, N-(5-chloro-2-phenoxyphenyl)-N'-ethylthiourea has a relatively short half-life in vivo, which can make it difficult to study its effects in animal models.
Zukünftige Richtungen
There are several future directions for research on N-(5-chloro-2-phenoxyphenyl)-N'-ethylthiourea. One area of research is the development of new analogs and derivatives of N-(5-chloro-2-phenoxyphenyl)-N'-ethylthiourea that may exhibit improved properties and effects. Additionally, studies are needed to further elucidate the mechanism of action of N-(5-chloro-2-phenoxyphenyl)-N'-ethylthiourea and its effects on different cell types and tissues. Finally, more research is needed to determine the safety and efficacy of N-(5-chloro-2-phenoxyphenyl)-N'-ethylthiourea in vivo, which will be essential for its eventual development as a therapeutic agent.
Synthesemethoden
The synthesis of N-(5-chloro-2-phenoxyphenyl)-N'-ethylthiourea involves the reaction of 5-chloro-2-phenoxyaniline with ethyl isothiocyanate in the presence of a base such as potassium carbonate. The resulting product is then purified by recrystallization to obtain N-(5-chloro-2-phenoxyphenyl)-N'-ethylthiourea in high purity and yield.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-phenoxyphenyl)-N'-ethylthiourea has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is its use as an anticancer agent. Studies have shown that N-(5-chloro-2-phenoxyphenyl)-N'-ethylthiourea can induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of certain enzymes and proteins that are essential for cell survival. Additionally, N-(5-chloro-2-phenoxyphenyl)-N'-ethylthiourea has been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
In addition to its anticancer properties, N-(5-chloro-2-phenoxyphenyl)-N'-ethylthiourea has also been studied for its antiviral and anti-inflammatory effects. Studies have shown that N-(5-chloro-2-phenoxyphenyl)-N'-ethylthiourea can inhibit the replication of certain viruses, including herpes simplex virus and human immunodeficiency virus (HIV). N-(5-chloro-2-phenoxyphenyl)-N'-ethylthiourea has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
1-(5-chloro-2-phenoxyphenyl)-3-ethylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2OS/c1-2-17-15(20)18-13-10-11(16)8-9-14(13)19-12-6-4-3-5-7-12/h3-10H,2H2,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPIZDPODPAQGRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NC1=C(C=CC(=C1)Cl)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B5824190.png)
![N-[4-(1-cyanocyclopentyl)phenyl]-2-methoxybenzamide](/img/structure/B5824198.png)
![2,3,6,6-tetramethyl-5,6-dihydro-8H-isoquino[1,2-b]quinazolin-8-one](/img/structure/B5824205.png)
![6-{[4-(tert-butylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B5824216.png)
![2-{[4-(tert-butylamino)-6-(diethylamino)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B5824227.png)


![2-cyclohexyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5824256.png)



![N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]-4-chloro-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B5824280.png)

![1-[3-(benzyloxy)-4-methoxybenzyl]-4-ethylpiperazine](/img/structure/B5824297.png)